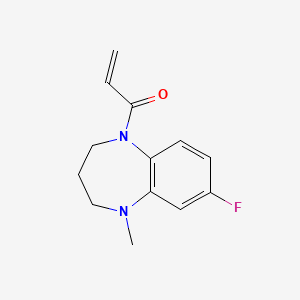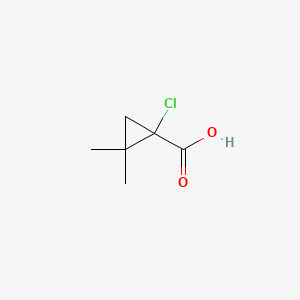
1-Chlor-2,2-dimethylcyclopropan-1-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,2-dimethylcyclopropane-1-carboxylic acid is an organic compound with the molecular formula C6H9ClO2 It is a cyclopropane derivative characterized by the presence of a chlorine atom and a carboxylic acid group attached to a highly strained three-membered ring
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,2-dimethylcyclopropane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
Target of Action
1-Chloro-2,2-dimethylcyclopropane-1-carboxylic acid is a synthetic pyrethroid insecticide, also known as Lambda-cyhalothrin . Its primary targets are various pests, including aphids, thrips, Colorado beetles, caterpillars, mosquitoes, ticks, and flies . It is highly toxic to mammals, fish, aquatic invertebrates, and honeybees .
Biochemical Pathways
The compound affects the sodium ion transport pathway, leading to an increase in the permeability of the nerve cell membrane to sodium ions. This results in a rapid influx of sodium ions and depolarization of the nerve cell membrane, causing spontaneous nerve impulses that lead to hyperexcitation . The compound’s metabolites, such as 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethyl-cyclopropane carboxylic acid (CFMP) and 3-phenoxybenzoic acid (3-PBA), have been found to induce liver injury through the activation of oxidative stress and proinflammatory gene expression .
Pharmacokinetics
It is known that the compound has a low aqueous solubility and is relatively volatile . This suggests that it may be rapidly absorbed and distributed in the body, but may also be quickly metabolized and excreted.
Result of Action
The result of the compound’s action is the paralysis and death of the target pests. In mammals, exposure to the compound can cause symptoms of neurotoxicity, such as tremors, salivation, and convulsions . Chronic exposure can lead to liver injury, as indicated by increased markers of hepatic oxidative stress and inflammatory responses .
Action Environment
The action of 1-Chloro-2,2-dimethylcyclopropane-1-carboxylic acid can be influenced by various environmental factors. For example, its volatility means that it can be easily dispersed in the environment, potentially reducing its efficacy. On the other hand, its low aqueous solubility and non-mobile nature mean that there is a low risk of it leaching into groundwater . Its toxicity to non-target organisms, such as fish and bees, also raises concerns about its environmental impact .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the reaction of alkenes with carbenes or carbenoids, which can be generated in situ from reagents such as chloroform and potassium hydroxide . The reaction conditions often require the presence of a strong base and a suitable solvent to facilitate the formation of the cyclopropane ring.
Industrial Production Methods: Industrial production methods for this compound may involve more scalable and efficient processes, such as the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2,2-dimethylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or other oxidized products.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or other strong bases, typically carried out in aqueous or alcoholic solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted cyclopropane derivatives, while oxidation and reduction reactions can produce carboxylate salts or alcohols, respectively.
Vergleich Mit ähnlichen Verbindungen
Cyclopropane-1-carboxylic acid: Lacks the chlorine atom and has different reactivity and applications.
2,2-Dimethylcyclopropane-1-carboxylic acid: Similar structure but without the chlorine atom, leading to different chemical properties.
1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid: Similar compound with a bromine atom instead of chlorine, which can affect its reactivity and applications.
Uniqueness: 1-Chloro-2,2-dimethylcyclopropane-1-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group on the cyclopropane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
1-chloro-2,2-dimethylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c1-5(2)3-6(5,7)4(8)9/h3H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUNXMNQSLWWMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C(=O)O)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine](/img/structure/B2500524.png)


![4-{4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one](/img/structure/B2500528.png)
![1-{2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid](/img/structure/B2500529.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2500530.png)

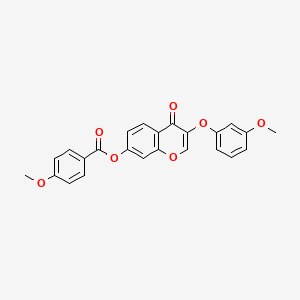
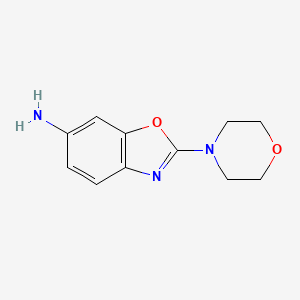
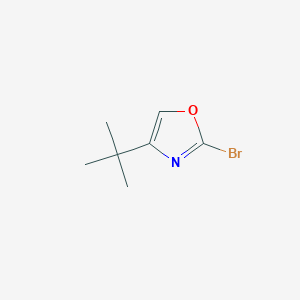
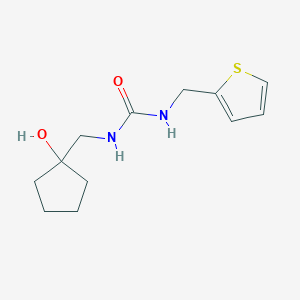
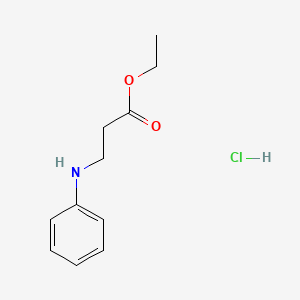
![(E)-4-(Dimethylamino)-N-[[2-(3-methylphenoxy)phenyl]methyl]but-2-enamide](/img/structure/B2500543.png)
